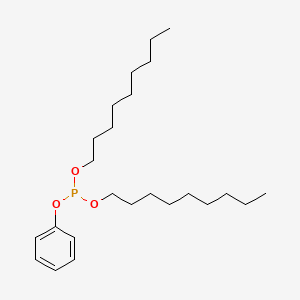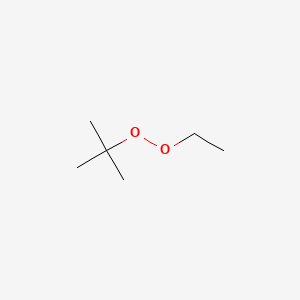
4-Methyl-2-trichloromethylquinoline
Vue d'ensemble
Description
4-Methyl-2-trichloromethylquinoline is a chemical compound with the molecular formula C11H8Cl3N and a molecular weight of 260.55 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-trichloromethylquinoline typically involves the reaction of methylquinolines with phosphorus pentachloride in phosphoryl chloride . This reaction yields the corresponding trichloromethylquinoline derivatives. The process is as follows:
Starting Materials: Methylquinolines
Reagents: Phosphorus pentachloride, phosphoryl chloride
Conditions: Heating
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-trichloromethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with trimethyl phosphite to form methylated products.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are not detailed, quinoline derivatives typically undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Trimethyl Phosphite: Used in substitution reactions to yield methylated products.
Phosphorus Pentachloride and Phosphoryl Chloride: Used in the initial synthesis.
Major Products:
Methylated Products: Formed from the reaction with trimethyl phosphite.
Trichloromethylquinoline Derivatives: Formed from the initial synthesis process.
Applications De Recherche Scientifique
4-Methyl-2-trichloromethylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are not extensively documented.
Industry: Used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-trichloromethylquinoline involves its interaction with molecular targets and pathways within biological systems. While specific molecular targets are not detailed, quinoline derivatives generally interact with enzymes and receptors, influencing biological processes. The compound’s effects are mediated through its chemical structure, which allows it to participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
2-Methylquinoline: Shares a similar quinoline structure but lacks the trichloromethyl group.
4-Chloro-2-methylquinoline: Similar structure with a chloro group instead of a trichloromethyl group.
Uniqueness: 4-Methyl-2-trichloromethylquinoline is unique due to its trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other quinoline derivatives may not be suitable .
Propriétés
IUPAC Name |
4-methyl-2-(trichloromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAATIIGFVXJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589196 | |
| Record name | 4-Methyl-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-79-3 | |
| Record name | 4-Methyl-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Indeno[1,2,3-fg]naphthacene](/img/structure/B3367996.png)

![2-[[2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B3368015.png)





